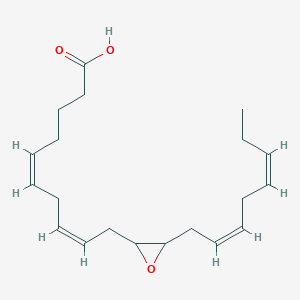

11(12)-EpETE

描述

11(12)-Epoxyeicosatrienoic acid is a type of epoxyeicosatrienoic acid, which are signaling molecules derived from arachidonic acid. These compounds are produced by the action of cytochrome P450 epoxygenases on arachidonic acid. They play significant roles in various physiological processes, including the regulation of blood pressure, inflammation, and pain perception.

准备方法

Synthetic Routes and Reaction Conditions

11(12)-Epoxyeicosatrienoic acid can be synthesized through the epoxidation of arachidonic acid. The reaction typically involves the use of cytochrome P450 enzymes, which catalyze the addition of an oxygen atom to the double bonds of arachidonic acid, forming the epoxide group. The reaction conditions often include a buffered aqueous solution with a pH range of 7.4 to 8.0, and the presence of cofactors such as NADPH.

Industrial Production Methods

Industrial production of 11(12)-Epoxyeicosatrienoic acid is not widely established due to the complexity and specificity of the enzymatic reactions involved. biotechnological approaches using genetically engineered microorganisms expressing cytochrome P450 enzymes have been explored as potential methods for large-scale production.

化学反应分析

Types of Reactions

11(12)-Epoxyeicosatrienoic acid undergoes various types of chemical reactions, including:

Oxidation: The epoxide group can be oxidized to form diols.

Hydrolysis: The epoxide group can be hydrolyzed to form vicinal diols.

Reduction: The double bonds in the eicosatrienoic acid chain can be reduced to form saturated compounds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the epoxide group.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.

Major Products Formed

Diols: Formed from the hydrolysis or oxidation of the epoxide group.

Saturated Compounds: Formed from the reduction of double bonds.

科学研究应用

11(12)-Epoxyeicosatrienoic acid has several scientific research applications:

Chemistry: Used as a model compound to study the mechanisms of epoxide formation and reactivity.

Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

Medicine: Explored for its potential therapeutic effects in treating hypertension, inflammation, and pain.

作用机制

11(12)-Epoxyeicosatrienoic acid exerts its effects through various molecular targets and pathways:

Molecular Targets: It binds to and activates specific receptors, such as the peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels.

Pathways Involved: It modulates signaling pathways involved in inflammation, vasodilation, and pain perception, including the nitric oxide and prostaglandin pathways.

相似化合物的比较

Similar Compounds

- 14(15)-Epoxyeicosatrienoic acid

- 8(9)-Epoxyeicosatrienoic acid

- 5(6)-Epoxyeicosatrienoic acid

Comparison

11(12)-Epoxyeicosatrienoic acid is unique in its specific regioisomeric form, which determines its distinct biological activities and receptor affinities. Compared to other epoxyeicosatrienoic acids, it may have different potency and efficacy in modulating physiological processes such as blood pressure regulation and inflammation.

生物活性

11(12)-EpETE, a metabolite derived from eicosapentaenoic acid (EPA), is part of a broader class of bioactive lipid mediators known as epoxy fatty acids. This compound has garnered attention for its diverse biological activities, particularly in cardiovascular health, inflammation, and pain modulation. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Metabolism

This compound is synthesized via the action of cytochrome P450 enzymes on EPA. Specifically, CYP2J and CYP2C enzymes convert EPA into various epoxy fatty acids, including this compound. The metabolism of these compounds can be further modulated by soluble epoxide hydrolase (sEH), which converts epoxides into their corresponding diols, influencing their biological effects .

Cardiovascular Effects

Research indicates that this compound exhibits significant cardiovascular protective effects. It has been shown to activate big conductance calcium-activated potassium channels (BKCa), leading to vasodilation and reduced blood pressure. In animal models, both this compound and its analogs have demonstrated antihypertensive properties .

Table 1: Cardiovascular Effects of this compound

| Study | Model | Effect Observed |

|---|---|---|

| Rat | Reduced blood pressure and vascular resistance | |

| Mouse | Enhanced vasodilation through BKCa activation |

Anti-inflammatory Properties

This compound has been implicated in the modulation of inflammatory responses. It inhibits platelet aggregation at concentrations lower than those affecting thromboxane synthesis, suggesting a selective anti-thrombotic effect. Additionally, it may play a role in reducing inflammation by modulating leukocyte function and cytokine release .

Case Study: Inhibition of Inflammation

A study highlighted that treatment with this compound reduced inflammatory markers in a rat model of arthritis. The compound decreased levels of pro-inflammatory cytokines while enhancing anti-inflammatory mediators, demonstrating its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Activation : By activating BKCa channels, it promotes hyperpolarization and relaxation of vascular smooth muscle cells.

- Inhibition of Platelet Aggregation : This effect is crucial for its anti-thrombotic properties.

- Modulation of Cytokine Release : It influences the release of inflammatory mediators from immune cells .

Clinical Implications

The therapeutic potential of this compound extends to various clinical applications:

- Cardiovascular Disease : Due to its vasodilatory and anti-thrombotic properties, it may serve as a preventive agent against cardiovascular diseases.

- Chronic Inflammatory Conditions : Its ability to modulate inflammation suggests potential benefits in treating conditions such as arthritis and other inflammatory disorders.

属性

IUPAC Name |

(5Z,8Z)-10-[3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h3-4,6,8-10,12-13,18-19H,2,5,7,11,14-17H2,1H3,(H,21,22)/b4-3-,8-6-,12-9-,13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOKDYBJJBDJGY-BVILWSOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC1C(O1)CC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\CC1C(O1)C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between 11(12)-EpETE and pulmonary hypertension based on the research findings?

A: The research paper [] investigated the association of various eicosanoid metabolites, including this compound, with pulmonary hypertension. The study found that higher levels of this compound were linked to a reduced likelihood of PH. This suggests a potential protective role of this compound against PH development. Notably, the study observed a transpulmonary release of this compound, indicating its active transport from the lungs into the circulation, which may contribute to its protective effects.

Q2: The abstract mentions other eicosanoid metabolites associated with PH. How does the role of this compound differ from those metabolites?

A: The research identified various eicosanoid metabolites with differing associations with PH. While elevated this compound levels were linked with lower PH odds, metabolites like leukotriene (LTB4) and arachidonic acid derivatives (11,12 diHETrE) were associated with higher odds of PH []. Furthermore, the study observed transpulmonary uptake for metabolites linked with increased PH risk and transpulmonary release for those associated with lower risk, as seen with this compound. This difference in directionality suggests distinct mechanisms of action and potential opposing roles in PH pathogenesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。